molecular formula C14H13NO2 B3264225 (2-Aminophenyl)(3-methoxyphenyl)methanone CAS No. 38824-11-2

(2-Aminophenyl)(3-methoxyphenyl)methanone

Cat. No.: B3264225
CAS No.: 38824-11-2
M. Wt: 227.26 g/mol
InChI Key: HHQKICDONQKXLJ-UHFFFAOYSA-N
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Description

(2-Aminophenyl)(3-methoxyphenyl)methanone, also known as 2-Amino-3’-methoxybenzophenone, is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . This compound is characterized by the presence of an amino group attached to a phenyl ring and a methoxy group attached to another phenyl ring, both connected through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)(3-methoxyphenyl)methanone can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound typically involves the use of hydrobromic acid aqueous solution and ethyl alcohol for the reaction . The reaction mixture is refluxed, followed by decolorization with active carbon and recrystallization to obtain the final product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Aminophenyl)(3-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The amino and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions.

Major Products: The major products formed from these reactions include substituted benzophenones, quinones, and methanol derivatives .

Scientific Research Applications

(2-Aminophenyl)(3-methoxyphenyl)methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminophenyl)(3-methoxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups facilitate binding to active sites, leading to inhibition or activation of biological pathways. For instance, it can inhibit bacterial cell division by targeting the FtsZ protein, making it a potential antibacterial agent .

Comparison with Similar Compounds

Uniqueness: (2-Aminophenyl)(3-methoxyphenyl)methanone is unique due to the presence of both amino and methoxy groups, which enhance its reactivity and binding affinity in various chemical and biological processes. This dual functionality makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

(2-aminophenyl)-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQKICDONQKXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of bromoanisole 91 (1.38 mL, 10.7 mmol) in THF (5 mL) at 78° C. and under nitrogen atmosphere, was added 1.2 M t-BuLi in pentane (18.2 mL, 21.9 mmol) dropwise. After stirring for 20 min, anthranilonitrile 92 (0.63 g, 5.3 mmol) was added. The reaction was warmed to rt and stirred overnight. The reaction was cooled to 0° C. and quenched with 3N HCl. After stirring 30 min at rt, the acidic extracts were washed with EtOAc (3×12 mL). The aqueous layer was made basic (pH>10) using 6N NaOH and extracted with CH2Cl2. The organic extracts were washed with sat. NaCl, dried over NaSO4, filtered, and concentrated to give a crude mixture containing 93. The crude oil was purified by chromatography on silica to provide pure 93 (0.17 g, 14%) as a yellow oil; 1H NMR (500 MHz, DMSO-d6) δ 7.40–7.43 (m, 1H), 7.27–7.30 (m, 1H), 7.07–7.17 (m, 4H), 6.86–6.88 (m, 1H), 6.49–6.52 (m, 1H), 3.81 (s, 3H); CI MS m/z=228 [C14H13NO2+H]+.
Quantity
1.38 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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18.2 mL
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reactant
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Quantity
5 mL
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reactant
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Quantity
0.63 g
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reactant
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Yield
14%

Synthesis routes and methods II

Procedure details

In a flame-dried round bottom flask 4-chloroanthranilic acid N-methoxy-N-methylamide (4.58 g, 21.3 mmol) and m-bromoanisidine (4.02 g, 21.5 g) were dissolved in THF (185 mL) and the resulting solution was cooled to -78° C. With vigorous stirring, 2 equiv of nBuLi in hexanes (26.9 mL, 1.6 M, 43.0 mmol) was added dropwise by a syringe pump at 0.6 mL/min. After 20 min, 40 mL of 1 N hydrochloric acid was carefully added, the mixture was extracted with ethyl acetate (300 mL), and the ethyl acetate was washed with water (100 mL) and brine (100 mL), dried over sodium sulfate and concentrated in vacuo. Flash chromatography with hexanes/ethyl acetate (95:5, then 75:25) afforded 3.75 g (67% yield) of 2-amino-3'-methoxybenzophenone as a yellow oil. 1H NMR (50 MHz, CDCL3): δ 3.83 (s, 3), 6.17 (b, 2), 6.55 (dd, 1, J=2.0, 8.5), 6.72 (d, 1, J=2.0), 7.06 (dd, 1, J=2.6, 8.5), 7.13 (m, 2), 7.35 (t, 1, J=7.8), 7.39 (d, 1, J=8.5). 2-Amino-4-chloro-3'-methoxybenzophenone was converted to 2-amino-4-chloro-3'-hydroxybenzophenone (below) prior to full characterization.
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
4.02 g
Type
reactant
Reaction Step One
Name
Quantity
185 mL
Type
solvent
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Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
hexanes
Quantity
26.9 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a flame-dried round bottom flask, anthranilic acid N-methoxyl-N-methylamide (8.00 g, 44.4 mmol) and m-bromoanisidine (8.31 g, 44.4 g) were dissolved in 250 mL of THF and the resulting solution was cooled to -78° C. With vigorous stirring, 2 equiv of nBuLi in hexanes (55.5 mL, 1.6 M, 88.8 mmol) was added dropwise by a syringe pump at 0.6 mL/min. After 20 min, 80 mL of 1 N hydrochloric acid was carefully added, the mixture was extracted with ethyl acetate (600 mL), and the ethyl acetate was washed with water (300 mL) and brine (300 mL), dried over sodium sulfate and concentrated in vacuo. Flash chromatography with 95:5 hexanes/ethyl acetate afforded 6.92 g (69% yield) of 2-amino-3'-methoxybenzophenone as a yellow oil. 2-Amino-3'-methoxybenzophenone was converted to 2-amino-3'-hydroxybenzophenone (below) prior to characterization.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.31 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
55.5 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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